molecular formula C25H25NO3 B5167475 3,3-Bis(4-methoxy-3-methylphenyl)-1-methylindol-2-one

3,3-Bis(4-methoxy-3-methylphenyl)-1-methylindol-2-one

Cat. No.: B5167475
M. Wt: 387.5 g/mol
InChI Key: ODZJXVVIOBHAHH-UHFFFAOYSA-N
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Description

3,3-Bis(4-methoxy-3-methylphenyl)-1-methylindol-2-one is a synthetic organic compound known for its unique structural properties It features an indole core substituted with two 4-methoxy-3-methylphenyl groups and a methyl group at the 1-position

Preparation Methods

The synthesis of 3,3-Bis(4-methoxy-3-methylphenyl)-1-methylindol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-3-methylbenzaldehyde and indole derivatives.

    Condensation Reaction: The initial step involves a condensation reaction between 4-methoxy-3-methylbenzaldehyde and an indole derivative in the presence of a base such as sodium hydride.

    Cyclization: The resulting intermediate undergoes cyclization under acidic conditions to form the indole core.

    Substitution: Finally, the indole core is further substituted with 4-methoxy-3-methylphenyl groups using a Friedel-Crafts alkylation reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

3,3-Bis(4-methoxy-3-methylphenyl)-1-methylindol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohol derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic rings, using reagents like halogens or nitro compounds.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,3-Bis(4-methoxy-3-methylphenyl)-1-methylindol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,3-Bis(4-methoxy-3-methylphenyl)-1-methylindol-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3,3-Bis(4-methoxy-3-methylphenyl)-1-methylindol-2-one can be compared with other similar compounds, such as:

    3,3-Bis(4-methoxyphenyl)-1-methylindol-2-one: Lacks the methyl groups on the phenyl rings, which may affect its reactivity and biological activity.

    3,3-Bis(4-methylphenyl)-1-methylindol-2-one: Lacks the methoxy groups, potentially altering its solubility and interaction with biological targets.

    3,3-Bis(4-hydroxy-3-methylphenyl)-1-methylindol-2-one: Contains hydroxy groups instead of methoxy groups, which may influence its chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3,3-bis(4-methoxy-3-methylphenyl)-1-methylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO3/c1-16-14-18(10-12-22(16)28-4)25(19-11-13-23(29-5)17(2)15-19)20-8-6-7-9-21(20)26(3)24(25)27/h6-15H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZJXVVIOBHAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2(C3=CC=CC=C3N(C2=O)C)C4=CC(=C(C=C4)OC)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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